molecular formula C4H9Cl2N3 B2800625 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride CAS No. 2567498-20-6

1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride

Cat. No.: B2800625
CAS No.: 2567498-20-6
M. Wt: 173.06
InChI Key: HEFHQCFTJGKPMD-GXXYEPOPSA-N
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Description

1-(Trideuteriomethyl)pyrazol-4-amine dihydrochloride is a deuterated pyrazole derivative characterized by a trideuteriomethyl (CD₃) group attached to the pyrazole ring’s nitrogen at position 1 and an amine group at position 4, stabilized as a dihydrochloride salt. Its applications span drug development, particularly in pharmacokinetic studies where deuterium labeling aids in tracing metabolic pathways .

Properties

IUPAC Name

1-(trideuteriomethyl)pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c1-7-3-4(5)2-6-7;;/h2-3H,5H2,1H3;2*1H/i1D3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFHQCFTJGKPMD-GXXYEPOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride involves several synthetic routes. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which subsequently reacts with acids to form the desired compound . Industrial production methods follow similar steps but are optimized for higher efficiency and lower costs.

Chemical Reactions Analysis

1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride involves its interaction with molecular targets and pathways. The deuterium substitution enhances its stability and reduces the rate of metabolic degradation, leading to prolonged activity in biological systems . This compound can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications References
1-(Trideuteriomethyl)pyrazol-4-amine dihydrochloride C₄H₈D₃Cl₂N₃ ~214.5 (estimated) CD₃ (N1), NH₂ (C4) 146–148 Metabolic studies, drug tracing
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C₆H₁₂Cl₂N₃ 198.09 CH₃ (C3), CH₂NH₂ (side chain) Not reported Pharmaceutical synthesis
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₂ClF₂N₃ 265.69 CF₂H (C5), 2-methylphenyl (N1) Not reported Agrochemicals, material science
1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazol-4-amine hydrochloride C₁₀H₈ClF₄N₃ 281.64 CF₃ (C5), 4-fluorophenyl (N1) Not reported Drug intermediates
1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine hydrochloride C₁₀H₁₁Cl₂N₃O 260.12 2-chlorophenoxymethyl (N1) Not reported Chemical synthesis
1-(5-Fluoro-3-pyridyl)-3-methyl-N-(trideuteriomethyl)pyrazol-4-amine C₉H₈D₃FN₄ 210.2 CD₃ (N1), 5-fluoro-3-pyridyl (N1) 146–148 Isotope-labeled drug research

Key Observations :

  • Deuterated vs. Non-Deuterated Analogs: The incorporation of CD₃ in the target compound and its pyridyl-substituted analog (e.g., 1-(5-Fluoro-3-pyridyl)-3-methyl-N-(trideuteriomethyl)pyrazol-4-amine) enhances metabolic stability, making them valuable for drug development .
  • Substituent Effects : Fluorinated groups (e.g., CF₃, CF₂H) improve lipophilicity and binding affinity, as seen in the 5-(trifluoromethyl) derivative , whereas aromatic substituents (e.g., 2-methylphenyl) modulate steric and electronic properties for agrochemical applications .
  • Salt Forms : Dihydrochloride or hydrochloride salts improve aqueous solubility, critical for bioavailability in pharmaceuticals .

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